molecular formula C22H16N6O2 B3855438 2-nitrobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone

2-nitrobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone

Cat. No. B3855438
M. Wt: 396.4 g/mol
InChI Key: SYJRGCSPJWFDHU-HZHRSRAPSA-N
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Description

2-Nitrobenzaldehyde is an organic aromatic compound. It’s a derivative of benzene, substituted by a nitro group and an aldehyde group in the ortho position . It appears as a yellow crystalline powder .


Synthesis Analysis

The direct synthesis of 2-nitrobenzaldehyde by nitration of benzaldehyde poses a problem, as the aldehyde group is a meta-directing group. Thus, the meta isomer (3-nitrobenzaldehyde) is produced at 72% against 19% for the ortho isomer (2-nitrobenzaldehyde), and 9% for the para isomer (4-nitrobenzaldehyde) . One solution is the mono-nitration of toluene at low temperature to produce 2-nitrotoluene, which can then be oxidized to 2-nitrobenzaldehyde .


Molecular Structure Analysis

The molecular formula of 2-nitrobenzaldehyde is C7H5NO3 . The structure includes a benzene ring substituted by a nitro group and an aldehyde group in the ortho position .


Chemical Reactions Analysis

2-Nitrobenzaldehyde can react with chitosan to form 2-nitrobenzyl-chitosan, which is soluble in trifluoroacetic acid and can also be electrospun into nanofiber matrices .


Physical And Chemical Properties Analysis

2-Nitrobenzaldehyde has a melting point of 39.5°C and a boiling point of 153.05°C at 0.031 bar . It is very slightly soluble in water . The molecular weight is 151.12 .

Safety and Hazards

2-Nitrobenzaldehyde is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and is harmful to aquatic life with long lasting effects (H412) .

properties

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O2/c29-28(30)19-14-8-7-13-18(19)15-23-26-22-24-20(16-9-3-1-4-10-16)21(25-27-22)17-11-5-2-6-12-17/h1-15H,(H,24,26,27)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJRGCSPJWFDHU-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-Diphenyl-[1,2,4]triazin-3-yl)-N'-(2-nitro-benzylidene)-hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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